An In-depth Technical Guide to the Chemical Structure and Bonding of Diamyl Sulfide
An In-depth Technical Guide to the Chemical Structure and Bonding of Diamyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamyl sulfide, systematically known as 1-pentylsulfanylpentane, is a dialkyl sulfide that, while not as extensively studied as some of its organosulfur counterparts, presents an interesting case for understanding the fundamental principles of carbon-sulfur bonding and molecular conformation. This guide provides a comprehensive technical overview of the chemical structure, bonding characteristics, synthesis, and spectroscopic properties of diamyl sulfide. By synthesizing established principles of organic chemistry with available data, this document aims to serve as a foundational resource for researchers in organic synthesis, materials science, and drug discovery who may encounter or consider utilizing this thioether in their work.
Introduction to Diamyl Sulfide
Diamyl sulfide, also known as dipentyl sulfide, is an organic thioether with the chemical formula C₁₀H₂₂S.[1] It is a yellow-colored liquid characterized by a strong, obnoxious odor.[1] Like other thioethers, it is less dense than water and only slightly soluble in it.[1] The applications of many volatile sulfides are often limited by their strong odors.
Organosulfur compounds are ubiquitous in nature and play crucial roles in biological systems. Two of the twenty common amino acids, cysteine and methionine, contain sulfur.[2] Furthermore, numerous pharmaceuticals, including the antibiotic penicillin and sulfa drugs, incorporate sulfur atoms into their structures.[2][3] While there is a wealth of research on the biological activities of unsaturated organosulfur compounds like diallyl sulfide, which exhibits anticancer, antimicrobial, and anti-inflammatory properties, the pharmacological profile of saturated dialkyl sulfides such as diamyl sulfide is less explored.[4] This guide will lay the groundwork for a deeper understanding of diamyl sulfide's chemical nature, which is a prerequisite for any investigation into its potential applications.
Molecular Structure and Bonding
The molecular structure of diamyl sulfide is defined by a central sulfur atom covalently bonded to two n-pentyl groups. This arrangement gives rise to specific bond lengths, bond angles, and conformational isomers that dictate the molecule's overall shape and reactivity.
The Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond is a defining feature of thioethers. Compared to a carbon-carbon (C-C) bond, the C-S bond is longer and weaker.[2] This is due to the larger atomic radius of sulfur compared to carbon. In methanethiol, the S-C single bond length is approximately 183 pm.[2] For diamyl sulfide, we can expect the C-S bond lengths to be in a similar range, likely around 180-183 pm.
The electronegativity difference between carbon (2.55) and sulfur (2.58) is very small, resulting in a C-S bond that is largely covalent with minimal ionic character. This contributes to the stability of the bond under mild conditions.[5] However, the C-S bond is weaker than a C-C bond, with a bond dissociation energy for thiomethane of about 370 kJ/mol, compared to 420 kJ/mol for methane's C-H bond.[2]
Bond Angles and Molecular Geometry
The geometry around the sulfur atom in a dialkyl sulfide is angular, analogous to the bent geometry of water and ethers. The C-S-C bond angle in thioethers is typically smaller than the C-O-C angle in ethers (which is around 110°). For instance, the C-S-C bond angle in dimethyl sulfide is 99°. This smaller angle is a consequence of the larger size of the sulfur atom and the correspondingly longer C-S bonds, which reduces steric repulsion between the alkyl groups, allowing for a more acute bond angle. For diamyl sulfide, the C-S-C bond angle is expected to be close to this value, approximately 99-100°.
The geometry around the carbon atoms in the pentyl chains is tetrahedral, with bond angles of approximately 109.5°.
Conformational Analysis
The presence of multiple single bonds in the two pentyl chains of diamyl sulfide allows for a high degree of conformational flexibility.[6] Rotation around the C-C and C-S bonds gives rise to various staggered and eclipsed conformations.
A key aspect of thioether conformation is the torsion angle around the C-S-C-C backbone. Computational studies on other thioethers have shown a preference for a gauche conformation, where the C-C bond is at a dihedral angle of approximately 60° relative to the other C-S bond when viewed along the S-C bond.
The overall shape of the diamyl sulfide molecule will be a dynamic equilibrium of numerous conformers. The lowest energy conformers will be those that minimize steric and torsional strain.[6]
Figure 1: Chemical structure of diamyl sulfide.
Synthesis of Diamyl Sulfide
Symmetrical dialkyl sulfides like diamyl sulfide are commonly synthesized via the alkylation of a sulfur source. A prevalent and straightforward method involves the reaction of an alkyl halide with a sulfide salt.
Williamson-type Synthesis
A common laboratory-scale synthesis of diamyl sulfide would involve the reaction of 1-bromopentane with sodium sulfide. This is a nucleophilic substitution reaction where the sulfide ion (S²⁻) acts as the nucleophile, displacing the bromide ions from two molecules of 1-bromopentane.
Reaction:
2 CH₃(CH₂)₄Br + Na₂S → (CH₃(CH₂)₄)₂S + 2 NaBr
Experimental Protocol: Synthesis of Diamyl Sulfide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Alkyl Halide: Slowly add 1-bromopentane to the stirred solution of sodium sulfide.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield pure diamyl sulfide.
Figure 2: General workflow for the synthesis of diamyl sulfide.
Spectroscopic Characterization
The structure of diamyl sulfide can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of diamyl sulfide is expected to show characteristic signals for the different protons in the n-pentyl chains. Due to the symmetry of the molecule, the signals for both pentyl groups will be equivalent.
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-CH₂-S-: The protons on the carbon adjacent to the sulfur atom (α-protons) will be deshielded by the electronegative sulfur atom and are expected to appear as a triplet in the range of δ 2.4-2.7 ppm.
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-S-CH₂-CH₂-: The protons on the β-carbon will appear as a multiplet (likely a sextet) around δ 1.5-1.7 ppm.
-
-(CH₂)₂-CH₃: The subsequent methylene protons will appear as multiplets in the upfield region, typically between δ 1.2-1.4 ppm.
-
-CH₃: The terminal methyl protons will appear as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals corresponding to the five chemically non-equivalent carbon atoms in the pentyl chain.
-
-CH₂-S-: The α-carbon will be the most deshielded carbon directly attached to sulfur, with a chemical shift in the range of δ 30-40 ppm.
-
Other Methylene Carbons: The other methylene carbons will have chemical shifts in the typical alkane region of δ 20-35 ppm.
-
-CH₃: The terminal methyl carbon will be the most shielded, appearing at the most upfield position, around δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of diamyl sulfide will be dominated by absorptions corresponding to the vibrations of the hydrocarbon chains.
-
C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.[7]
-
CH₂ and CH₃ Bending: Bending (scissoring) vibrations for CH₂ groups are typically observed around 1465 cm⁻¹, while CH₃ bending vibrations appear near 1375 cm⁻¹.[7]
-
C-S Stretching: The C-S stretching vibration for thioethers is generally weak and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. The weakness and position in a complex region can make it difficult to assign definitively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diamyl sulfide will result in a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern will be characteristic of dialkyl sulfides and long-chain alkanes.
-
Molecular Ion: A peak at m/z = 174 corresponding to the [C₁₀H₂₂S]⁺ radical cation.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the formation of a stable sulfonium ion.
-
Alkane Fragmentation: The pentyl chains will also undergo fragmentation typical of alkanes, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[8]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂S | [1] |
| Molecular Weight | 174.35 g/mol | [1] |
| IUPAC Name | 1-pentylsulfanylpentane | [1] |
| Boiling Point | 228-230 °C | |
| Density | ~0.84 g/cm³ | |
| Flash Point | 185 °F | [1] |
Table 1: Physical and Chemical Properties of Diamyl Sulfide.
Potential Applications in Drug Development
While direct applications of diamyl sulfide in drug development are not well-documented, the broader class of organosulfur compounds has significant therapeutic relevance. The structural and chemical properties of diamyl sulfide can be considered in the context of designing new therapeutic agents.
The thioether linkage is a key structural motif in several approved drugs.[3] It can act as a flexible linker between different pharmacophoric groups and can influence the lipophilicity and metabolic stability of a molecule. The sulfur atom can also participate in important interactions with biological targets, such as metal chelation or hydrogen bonding (as a weak acceptor).
Studies on other dialkyl sulfides have shown some biological activity. For instance, diallyl sulfide, found in garlic, has been extensively investigated for its anticancer, anti-inflammatory, and cardioprotective effects.[4] While the presence of the allyl groups is crucial for the mechanism of action of diallyl sulfide, the study of simpler saturated analogs like diamyl sulfide could provide valuable baseline data for understanding the role of the sulfide moiety itself in biological systems.
The synthesis of novel diaryl and heteroaryl sulfides has been explored for the development of anti-breast-cancer agents, indicating that the sulfide core can be a viable scaffold for anticancer drug design.[9] Future research could explore the synthesis and biological evaluation of derivatives of diamyl sulfide, where the pentyl chains are functionalized to introduce pharmacologically relevant groups.
Conclusion
Diamyl sulfide serves as an excellent model for understanding the fundamental principles of structure and bonding in dialkyl sulfides. Its synthesis is straightforward, and its spectroscopic properties are predictable based on established trends for thioethers and alkanes. While its direct applications in drug development have yet to be established, the broader importance of the thioether functional group in medicinal chemistry suggests that a thorough understanding of the properties of even simple dialkyl sulfides is of significant value. This guide provides a solid foundation for researchers who may wish to build upon this knowledge for the design of new molecules with tailored properties and potential therapeutic applications.
References
-
PubChem. Diamyl sulfide. National Center for Biotechnology Information. [Link]
-
LookChem. Diamyl sulfide. [Link]
-
MDPI. Conformational Analysis of Thioether Musks Using Density Functional Theory. [Link]
-
HPMC Manufacturer. Carbon Sulfur Bonds in Organic Chemistry. [Link]
-
Wikipedia. Organosulfur chemistry. [Link]
-
PubChem. Diamyl sulfide. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. [Link]
-
PubMed. Diallyl Sulfide and Its Role in Chronic Diseases Prevention. [Link]
-
PubMed. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]
-
ACS Publications. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. [Link]
-
National Center for Biotechnology Information. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. IR Spectroscopy Tutorial: Alkanes. [Link]
-
National Center for Biotechnology Information. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]
-
National Center for Biotechnology Information. Review of the toxicology of three alkyl diamines. [Link]
-
National Center for Biotechnology Information. Role of endogenous sulfur-containing nucleophiles in an in vitro model of cis-diamminedichloroplatinum(II)-induced nephrotoxicity. [Link]
-
National Center for Biotechnology Information. Concentration-time extrapolation of short-term inhalation exposure levels: dimethyl sulfide, a case study using a chemical-specific toxic load exponent. [Link]
-
PubChem. Dimethyl Sulfide. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
RCSB PDB. 6DYL: Vanadyl-bound structure of the engineered cyt b562 variant, CH3Y. [Link]
-
National Center for Biotechnology Information. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data. [Link]
-
YouTube. Mass Spec Mech Ethers Heterolytic Cleavage Source. [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
U.S. EPA. Provisional Peer-Reviewed Toxicity Values for Dimethyl Sulfide (CASRN 75-18-3). [Link]
-
Canadian Science Publishing. 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]
-
ResearchGate. Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. [Link]
-
Chemistry LibreTexts. Conformational Analysis. [Link]
-
..'' 1/ ..''. [Link]
-
SpringerLink. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]
-
Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. [Link]
-
MDPI. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. [Link]
-
YouTube. Computational Chemistry 1.6 - Bond Lengths. [Link]
-
ResearchGate. Bond lengths (A ˚ ) and bond angles (°) in the optimized molecular.... [Link]
-
ResearchGate. Calculated bond lengths, bond angles and dihedral angles of S-benzyl-β-N-[3-(4-hydroxy-3-methoxy. [Link]
-
Bond Lengths, and Beyond Abstract I. Introduction. [Link]
-
ACS Publications. Disulfide vibrational spectra in the sulfur-sulfur and carbon-sulfur stretching region. [Link]10.1021/j100588a005)
Sources
- 1. Diamyl sulfide | C10H22S | CID 13382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
